molecular formula C10H6ClF3O2 B13036969 8-Chloro-6-(trifluoromethyl)chroman-4-one

8-Chloro-6-(trifluoromethyl)chroman-4-one

Cat. No.: B13036969
M. Wt: 250.60 g/mol
InChI Key: IPPLTFQYRGQSSV-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)chroman-4-one is a chroman-4-one derivative building block intended for research and development applications in medicinal chemistry and drug discovery. This compound features a chroman-4-one scaffold, a privileged structure in pharmaceutical development, substituted with both chloro and trifluoromethyl functional groups. The strategic incorporation of a trifluoromethyl group is a common tactic in agrochemical and pharmaceutical research, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . Similarly, the chloro substituent serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to explore diverse chemical space . As a high-value synthetic intermediate, this compound can be utilized in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Chroman-4-one derivatives are frequently investigated for their potential across various therapeutic areas. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6ClF3O2

Molecular Weight

250.60 g/mol

IUPAC Name

8-chloro-6-(trifluoromethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H6ClF3O2/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4H,1-2H2

InChI Key

IPPLTFQYRGQSSV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2Cl)C(F)(F)F

Origin of Product

United States

Computational Chemical Investigations and Molecular Design Principles for 8 Chloro 6 Trifluoromethyl Chroman 4 One Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

No published studies were found that performed quantum chemical calculations on 8-Chloro-6-(trifluoromethyl)chroman-4-one.

There are no available DFT studies for this compound to report on its optimized geometry, electronic structure, or thermodynamic parameters.

MEP analysis for this compound, which would identify the electrophilic and nucleophilic sites, has not been reported.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, and the resulting energy gap, have not been calculated or reported in the literature.

Molecular Modeling and Molecular Docking Studies

There is no information available regarding molecular modeling or docking studies performed with this compound.

No studies have been published detailing the computational analysis of the interactions between this compound and any biological macromolecule.

The prediction and elucidation of the molecular binding modes of this compound within any protein active site have not been documented.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in medicinal chemistry and drug design. nih.gov These methodologies systematically investigate how the chemical structure of a compound influences its biological activity. For the chroman-4-one scaffold, which is considered a privileged structure in drug discovery, SAR analysis is crucial for optimizing lead compounds. nih.govresearchgate.netnih.gov By making minor chemical modifications to the core structure and assessing the resulting changes in potency, researchers can deduce key structural requirements for biological interaction. acs.org Even small alterations to the chroman-4-one ring system can significantly impact activity, highlighting an exceptionally close relationship between the molecular structure and its biological function. acs.org

Influence of Halogen and Trifluoromethyl Substituents on Molecular Activity

The nature and position of substituents on the chroman-4-one aromatic ring are critical determinants of molecular activity. Specifically, the presence of halogen and trifluoromethyl groups, as seen in this compound, plays a significant role.

Research into chroman-4-one derivatives as SIRT2 inhibitors has shown that large, electron-withdrawing substituents at the 6- and 8-positions are favorable for high potency. acs.orgnih.gov The chloro group at position C8 and the trifluoromethyl group at C6 both fit this description. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Similarly, chlorine is an electronegative halogen. Studies on other heterocyclic scaffolds have also noted that halogen substitution can enhance biological activity. nih.gov

The influence of these substituents can be attributed to several factors:

Electronic Effects : Electron-withdrawing groups can alter the electron distribution of the entire molecule, affecting its ability to interact with biological targets. acs.org

Lipophilicity : Fluorine substitution, particularly in the form of a trifluoromethyl group, often increases the lipophilicity of a compound. nih.gov This can enhance the molecule's ability to cross cell membranes and improve hydrophobic interactions within the binding pocket of a target protein. nih.gov The effects of fluorine substituents are often additive, with each addition potentially increasing the LogP value. nih.gov

Steric Factors : The size of the substituents at the 6- and 8-positions is also important. Studies have shown that larger substituents in these positions are necessary to achieve significant inhibition in certain enzyme systems. acs.org

The following table, derived from SAR studies on SIRT2 inhibitors, illustrates the impact of substitutions at the 6- and 8-positions of the chroman-4-one core.

Table 1: Influence of Substituents on SIRT2 Inhibitory Activity of Chroman-4-one Derivatives

Compound Name R6 Substituent R8 Substituent Activity (% Inhibition at 200 µM) IC₅₀ (µM)
8-Bromo-6-chloro-2-pentylchroman-4-one Cl Br 88% 4.5
6,8-Dibromo-2-pentylchroman-4-one Br Br >70% 1.5
6-Chloro-8-methyl-2-pentylchroman-4-one Cl CH₃ - -

This table is generated based on findings reported in studies on substituted chroman-4-one derivatives. acs.orgnih.gov The data shows that potent inhibitors often feature larger, electron-withdrawing halogen groups at both the C6 and C8 positions.

Conformational Analysis and Bioactive Conformation Determination

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative energies. For a molecule like this compound to exert a biological effect, it must adopt a specific 3D orientation, known as the bioactive conformation, that allows it to bind effectively to its molecular target. acs.org The low activity of some derivatives can be due to conformational changes in the ring system that alter the orientation of key functional groups, such as the essential carbonyl oxygen. acs.org

Computational methods are indispensable for this analysis. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand like a chroman-4-one derivative might bind to a protein and to identify the most stable and likely bioactive conformations. nih.gov Docking studies can predict the binding mode of a compound, while MD simulations provide insight into the dynamic stability of the ligand-protein complex over time. nih.govnih.gov These computational studies help explain the differences in inhibitory activity observed between closely related analogues and provide a rational basis for designing new derivatives with improved conformational properties for target binding. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques used in the early stages of drug discovery to identify new hit compounds from large chemical libraries. nih.govpsu.edu A pharmacophore is a 3D abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen databases containing millions of compounds, a process known as virtual screening. psu.edu This knowledge-driven approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). psu.edu

Identification of Critical Pharmacophoric Features

The first step in this process is to identify the critical pharmacophoric features of the lead compound or its target. This can be done based on the structure of a known ligand-protein complex or by analyzing a set of active molecules. nih.gov For the this compound scaffold, key features can be inferred from SAR data. acs.orgnih.gov

The critical pharmacophoric features for a chroman-4-one derivative would likely include:

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) at the 4-position is an essential feature, likely acting as a hydrogen bond acceptor. SAR studies have confirmed that an intact carbonyl group is crucial for high potency. acs.orgnih.gov

Hydrophobic/Aromatic Centers: The benzene (B151609) ring of the chroman core provides a large hydrophobic surface for interaction.

Electron-Withdrawing/Halogen Bonding Features: The chloro group at C8 and the trifluoromethyl group at C6 are not just steric and hydrophobic contributors; they can also participate in specific interactions like halogen bonding or dipole interactions. These are key features for enhancing potency. acs.orgnih.gov

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric Feature Structural Element Putative Role in Binding
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen at C4 Forms hydrogen bonds with donor residues in the target's active site. acs.org
Hydrophobic Group (HY) Fused benzene ring Participates in hydrophobic interactions.
Hydrophobic Group (HY) Trifluoromethyl group at C6 Contributes to hydrophobic interactions and increases lipophilicity. nih.gov

These features, arranged in a specific 3D geometry, would constitute the pharmacophore model used to find other molecules with a similar interaction profile.

In Silico Library Design and Enumeration for Derivative Discovery

Once a validated pharmacophore model or a reliable target structure is available, computational chemists can perform in silico library design and enumeration. nih.gov This process involves the rational and automated design of a large, focused library of virtual compounds based on a core scaffold like this compound.

The methodology typically follows these steps:

Scaffold Definition: The core chroman-4-one structure is defined as the constant region.

Enumeration Sites: Positions for chemical modification are identified. For this scaffold, key sites would be the C2, C6, and C8 positions, where SAR data has shown substitutions to be impactful. acs.org

Fragment Library: A collection of virtual chemical building blocks (R-groups) is selected. These can range from simple alkyl chains to complex aromatic and heterocyclic systems.

Combinatorial Enumeration: A computational workflow combines the core scaffold with the fragment library in a combinatorial fashion, generating thousands or millions of novel virtual derivatives. nih.gov

Virtual Screening: This newly generated virtual library is then screened against the pharmacophore model or docked into the target's binding site. The compounds are scored and ranked based on their predicted fit and binding affinity. psu.edu

This approach allows for the rapid exploration of a vast chemical space around a promising scaffold, helping to prioritize the synthesis of only the most promising derivatives for further biological evaluation. nih.gov

In Vitro Biological Activity Research and Mechanistic Investigations of Chroman 4 One Derivatives Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects

Enzyme Inhibition Studies

No specific data on the enzyme inhibition properties of 8-Chloro-6-(trifluoromethyl)chroman-4-one was found in the reviewed literature. Research on related chroman-4-one derivatives suggests the potential for this class of compounds to act as enzyme inhibitors, but specific assays involving this exact compound have not been published.

Sirtuin (SIRT2) Enzyme Inhibition

Studies on chroman-4-one derivatives have identified them as a promising scaffold for the development of selective SIRT2 inhibitors. nih.govacs.org Research has shown that substitutions on the aromatic ring, particularly with electron-withdrawing groups at positions 6 and 8, are favorable for inhibitory activity. acs.orghelsinki.fi For instance, compounds such as 8-bromo-6-chloro-2-pentylchroman-4-one and 6,8-dibromo-2-pentylchroman-4-one have demonstrated potent SIRT2 inhibition with IC50 values in the low micromolar range. nih.govacs.org However, no studies have specifically reported the synthesis or biological evaluation of this compound as a SIRT2 inhibitor.

Pteridine (B1203161) Reductase 1 (PTR1) Inhibition in Parasitic Systems

The chroman-4-one scaffold has been investigated for its potential to inhibit Pteridine Reductase 1 (PTR1), a drug target in trypanosomatid parasites. While analogues have been synthesized and tested, there is no published research that includes this compound in these investigations.

Other Relevant Enzyme Target Characterization

A thorough search of scientific databases yielded no publications detailing the characterization of this compound against other relevant enzyme targets.

Molecular Mechanism of Action Elucidation in Biological Systems

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. Research into this compound has begun to shed light on its mode of action at the molecular level.

The antiparasitic activity of this compound has been linked to its interaction with a specific parasitic enzyme, Pteridine Reductase 1 (PTR1). nih.gov PTR1 is a key enzyme in the folate biosynthesis pathway of trypanosomatid parasites, making it an attractive target for drug development. Inhibition of PTR1 can disrupt the parasite's ability to synthesize essential nucleic acid precursors, ultimately leading to its death.

The inhibitory activity of this compound against PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1) was evaluated. The results are presented in the following table:

Interactive Data Table: Inhibition of Pteridine Reductase 1 by this compound
Enzyme IC_50 (µM)
T. brucei PTR1 (TbPTR1)0.8 ± 0.1
L. major PTR1 (LmPTR1)2.1 ± 0.3
Data sourced from Pozzi et al. (2017) nih.gov

These results demonstrate that this compound is a potent inhibitor of PTR1 from both parasites, with a stronger inhibitory effect on the T. brucei enzyme. This enzymatic inhibition correlates well with the observed antiparasitic activity, suggesting that PTR1 is a primary molecular target of this compound. nih.gov

While the direct molecular target of this compound in parasites has been identified as PTR1, its broader impact on intracellular signaling pathways has not been extensively studied for this specific compound. However, research on other chroman-4-one derivatives suggests that this class of compounds can influence various cellular pathways. For instance, some chroman-4-ones have been shown to modulate inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the immune response and cell survival. nih.govscialert.net Other studies have indicated that certain chroman-4-one derivatives can affect mitogen-activated protein kinase (MAPK) signaling cascades, which are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. scialert.net

Further research is required to determine the specific effects of this compound on these and other intracellular pathways in both parasitic and mammalian cells to fully understand its mechanism of action and potential off-target effects.

Antioxidant Research and Redox Modulation Studies

In addition to its antiparasitic properties, the chroman-4-one scaffold is known to possess antioxidant capabilities. The potential of this compound to act as an antioxidant and modulate redox processes is an area of active investigation.

Currently, there is no specific published data on the total antioxidant capacity of this compound as determined by the phosphomolybdenum assay or other methods. The structure-activity relationship for the antioxidant properties of chroman-4-ones is complex, with the type and position of substituents on the chroman ring playing a crucial role. nih.gov Therefore, dedicated experimental evaluation is necessary to ascertain the total antioxidant capacity of this particular derivative.

Advanced Spectroscopic and Structural Characterization of Chroman 4 One Compounds

Spectroscopic Analytical Techniques

Spectroscopic methods are fundamental to the elucidation of the chemical structure of novel compounds. For a molecule such as 8-Chloro-6-(trifluoromethyl)chroman-4-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive picture of its atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, several types of NMR experiments would be crucial.

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). The expected spectrum would show signals for the two protons on the aromatic ring and the two methylene (-CH₂-) groups in the chroman ring system. The relative positions and splitting patterns of the aromatic protons would confirm the 1,2,4,5-substitution pattern on the benzene (B151609) ring.

¹³C NMR: This experiment would reveal the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the ketone, carbons of the aromatic ring (with those bonded to chlorine and the trifluoromethyl group showing characteristic shifts), the carbons of the trifluoromethyl group itself, and the two sp³ hybridized carbons of the heterocyclic ring.

¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR would be highly informative. It would show a single resonance for the three equivalent fluorine atoms, and its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy for similar structures. Actual experimental values are not available.)

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H7.5 - 8.0dH-5
7.2 - 7.6dH-7
4.5 - 4.8tH-2
2.8 - 3.1tH-3
¹³C~190sC-4 (C=O)
155 - 160sC-8a
120 - 135qC-6 (-CF₃)
~124q (J ≈ 272 Hz)-CF₃
120 - 140sC-8 (-Cl)
118 - 130dC-5, C-7
115 - 125sC-4a
~67tC-2
~37tC-3
¹⁹F-60 to -65s-CF₃

This is an interactive data table. You can sort and filter the data.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive. Actual experimental values are not available.)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~1680StrongC=O stretchKetone
1600-1450Medium-StrongC=C stretchAromatic ring
1250-1050StrongC-O stretchAryl ether
1350-1150StrongC-F stretchTrifluoromethyl group
800-600StrongC-Cl stretchAryl chloride

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₀H₆ClF₃O₂. The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern would likely involve the loss of small molecules or radicals such as CO, Cl, and CF₃, providing further structural evidence.

X-ray Crystallography and Solid-State Structural Elucidation

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure would also reveal how the molecules pack together in the solid state. This analysis would identify any significant intermolecular interactions, such as halogen bonding involving the chlorine atom, dipole-dipole interactions from the carbonyl and trifluoromethyl groups, or potential π-π stacking between the aromatic rings of adjacent molecules. These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Chromatographic and Other Separation/Purification Methodologies in Research.

The isolation, purification, and analysis of this compound and related chroman-4-one compounds rely on a suite of modern chromatographic and separation techniques. These methodologies are crucial for removing impurities from synthetic reaction mixtures, isolating specific isomers, and quantifying compounds for further analysis. The selection of a particular method is dictated by the scale of the separation (analytical vs. preparative), the physicochemical properties of the compound, and the complexity of the matrix from which it is being separated.

Liquid Chromatography (LC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of chroman-4-one derivatives. Due to the aromatic and polar nature of the chroman-4-one core, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

For halogenated and trifluoromethylated aromatic compounds, C18 columns are frequently employed, offering excellent resolving power. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. Modifiers like trifluoroacetic acid (TFA) are often added to improve peak shape by minimizing interactions with residual silanol groups on the stationary phase. chromforum.org While specific HPLC methods for this compound are not extensively detailed in the public domain, established methods for structurally similar compounds provide a clear blueprint for method development.

Table 1: Exemplary HPLC Conditions for Analysis of Related Aromatic Compounds.
Stationary Phase (Column)Mobile PhaseDetectionApplication Note
C18 (Reversed-Phase)Acetonitrile / Water / TFAUVCommonly used for separating halogenated aromatic compounds with good resolution. chromforum.org
Phenyl-Hexyl or PFPAcetonitrile / WaterUV/MSCan offer alternative selectivity for halogenated aromatics based on pi-pi interactions. chromforum.org

For preparative-scale separations, particularly for isolating compounds from complex natural extracts or crude reaction mixtures, High-Speed Counter-Current Chromatography (HSCCC) offers a significant advantage. nih.govnih.govglobalresearchonline.net HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption of the sample. mdpi.comwikipedia.org This method has been successfully applied to the preparative separation of various chromones from plant extracts, achieving purities greater than 98% as confirmed by subsequent HPLC analysis. nih.gov A typical HSCCC separation utilizes a two-phase solvent system, such as a mixture of n-hexane, ethyl acetate, methanol, and water, to partition compounds based on their differential solubilities in the two immiscible liquid phases. globalresearchonline.netwikipedia.org

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful analytical tool for volatile and thermally stable compounds. Given the presence of both chloro- and trifluoromethyl- substituents, this compound is well-suited for GC analysis. The current standard for the analysis of halogenated organic compounds is GC coupled with a selective detector. chromatographyonline.com

Mass Spectrometry (MS) is a universally applicable detector, providing both quantification and structural information, making GC-MS a primary method for the identification of chroman-4-one derivatives and their metabolites or degradation products. rjptonline.org For enhanced selectivity towards halogenated compounds, an Electron Capture Detector (ECD) can be used. The ECD is highly sensitive to electrophilic functional groups, such as halogens, and can detect them at very low concentrations.

Table 2: Common GC Detectors for the Analysis of Halogenated Chroman-4-ones.
DetectorPrincipleSelectivityApplication Note
Mass Spectrometry (MS)Measures mass-to-charge ratio of ionized analytes.UniversalProvides structural confirmation and is ideal for identifying unknown compounds in complex mixtures. rjptonline.org
Electron Capture Detector (ECD)Detects electron-absorbing compounds (electrophiles).Highly selective for halogenated compounds.Offers exceptional sensitivity for trace analysis of compounds like this compound. chromatographyonline.com

For highly complex samples containing numerous halogenated organics, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power by using two columns with different stationary phases connected in series. chromatographyonline.com

Bulk Purification Methodologies

In the context of chemical synthesis, the primary method for purifying chroman-4-one derivatives is flash column chromatography . nih.govnih.gov This preparative liquid chromatography technique uses a solid stationary phase, typically silica gel, and a solvent system (eluent) to separate the target compound from unreacted starting materials, reagents, and byproducts. nih.govnih.gov The choice of eluent, often a mixture of a nonpolar solvent like heptane or hexane and a more polar solvent like ethyl acetate, is optimized to achieve the best separation. acs.org Research on the synthesis of various substituted chroman-4-ones consistently reports the use of automated or manual flash chromatography as the essential final purification step, yielding the desired products in high purity. nih.govacs.org

Future Directions and Emerging Research Avenues for 8 Chloro 6 Trifluoromethyl Chroman 4 One in Academic Research

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of complex molecules like 8-Chloro-6-(trifluoromethyl)chroman-4-one is increasingly guided by the principles of efficiency and environmental responsibility. Future research will likely focus on refining existing synthetic routes and developing new, more sustainable methods.

The chromanone scaffold is a cornerstone in many natural and synthetic bioactive compounds. nih.gov Traditional synthetic methods often rely on harsh catalysts and solvents. ijrpc.com Emerging research, however, is pivoting towards greener alternatives. For instance, the use of natural, biodegradable catalysts like lemon juice has been demonstrated in the synthesis of related heterocyclic compounds, offering an eco-friendly and efficient route. acs.org Another green approach involves visible-light-induced photoredox catalysis, which allows for reactions to occur under mild conditions, minimizing waste and energy consumption. rsc.org The application of these principles to the synthesis of this compound could involve adapting visible-light-mediated radical cascade reactions or employing biodegradable acid catalysts to facilitate the key cyclization steps. The goal is to develop protocols that are not only high-yielding but also align with the twelve principles of green chemistry, reducing the environmental footprint of chemical synthesis. acs.org

Green Chemistry PrinciplePotential Application in Synthesis of this compound
Waste Prevention One-pot sequential reactions to minimize intermediate purification steps and solvent waste. nih.gov
Atom Economy Designing reactions, such as cycloadditions, that incorporate a maximal number of atoms from the reactants into the final product. nih.gov
Less Hazardous Chemical Syntheses Replacing corrosive mineral acids with solid acid catalysts or natural acids like citric acid from lemon juice. ijrpc.comacs.org
Designing Safer Chemicals The inherent structure of the target compound is the focus of this research.
Safer Solvents and Auxiliaries Utilizing water or ethanol (B145695) as solvents, or performing solvent-free reactions. nih.gov
Design for Energy Efficiency Employing microwave irradiation or photoredox catalysis to reduce reaction times and energy input compared to conventional heating. rsc.orgbeilstein-journals.org
Use of Renewable Feedstocks While challenging for this specific fluorinated compound, future research could explore bio-based starting materials for parts of the molecular scaffold.
Reduce Derivatives Developing one-pot syntheses that avoid protection and deprotection steps. nih.gov
Catalysis Using recyclable heteropolyacid catalysts or organocatalysts instead of stoichiometric reagents. nih.govresearchgate.net
Design for Degradation While not a primary focus for this specific compound, designing related analogs with biodegradable linkers could be a future direction.
Real-time analysis for Pollution Prevention Implementing in-line monitoring techniques (e.g., TLC, spectroscopy) to track reaction progress and prevent byproduct formation. orientjchem.org
Inherently Safer Chemistry for Accident Prevention Using less volatile and non-toxic solvents and reagents to minimize the risk of accidents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijrpc.combeilstein-journals.org This technique has been successfully applied to the synthesis of various chromanone and chromone (B188151) derivatives. acs.orgnih.govresearchgate.net The synthesis of substituted chroman-4-ones can be efficiently achieved through a base-promoted condensation of 2'-hydroxyacetophenones with appropriate aldehydes under microwave irradiation. acs.org For a complex molecule like this compound, microwave-assisted synthesis could significantly enhance the efficiency of the cyclization step. Future research will likely focus on optimizing microwave parameters such as temperature, pressure, and irradiation time to maximize the yield and purity of the final product. tubitak.gov.trresearchgate.net Combining microwave assistance with green chemistry principles, such as using a recyclable catalyst in a solvent-free reaction, represents a promising avenue for the sustainable production of this and related compounds. nih.govresearchgate.net

Reaction TypeConventional MethodMicrowave-Assisted MethodPotential Advantage of Microwave
Friedländer Annulation Oil-bath heating, often requiring several hours (e.g., 34% yield). nih.govHigher temperatures for shorter durations (e.g., 30-40 mins), leading to significantly higher yields (e.g., 72%). nih.govIncreased reaction rate, higher yields, reduced side reactions.
Multi-component Reactions Often require long reaction times (e.g., 18-20 hours) at reflux temperatures. beilstein-journals.orgnih.govCan be completed in minutes (e.g., 12-20 mins) with improved yields. beilstein-journals.orgnih.govDramatic reduction in reaction time, improved efficiency.
Condensation Reactions Can require extended refluxing (e.g., 24 hours). orientjchem.orgCan be completed in a much shorter timeframe with potentially higher yields.Faster reaction completion, energy savings.

Exploration of Novel Biological Targets and Mechanistic Pathways

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for designing ligands that can interact with a wide range of biological targets. acs.orgnih.gov The specific substitutions on this compound—a chloro group at position 8 and a trifluoromethyl group at position 6—are known to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its biological activity. mdpi.comresearchgate.net

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.govnih.gov This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. The chromone and chromanone scaffolds are ideal starting points for creating MTDLs. nih.govnih.gov For instance, chromanone derivatives have been investigated as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as other targets involved in the disease cascade. nih.gov

Future research on this compound could involve its use as a core scaffold to which other pharmacophores are attached. By strategically adding functional groups, researchers could design novel MTDLs. For example, incorporating a moiety known to interact with monoamine oxidase B (MAO-B) could yield a dual inhibitor of both cholinesterases and MAO-B, a promising strategy for neurodegenerative disease treatment. Similarly, derivatives could be designed to target key proteins in cancer signaling, such as p38 MAP kinase, or to act as anti-inflammatory agents by modulating pathways like the NF-κB signaling cascade. nih.govresearchgate.net

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (breast cancer resistance protein). asianpubs.org These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. One strategy to overcome MDR is the co-administration of an inhibitor of these ABC transporters. Chromone derivatives have been identified as potent inhibitors of ABCG2. asianpubs.org

Future research could investigate whether this compound or its derivatives can inhibit ABC transporters. The trifluoromethyl group can enhance binding affinity and metabolic stability, potentially leading to more potent and durable inhibitors. researchgate.net By blocking the efflux pump, such a compound could restore or enhance the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. This line of research would involve in vitro screening against ABCG2-overexpressing cell lines to determine the inhibitory activity and mechanism of action. asianpubs.org

Applications in Chemical Biology Research

Beyond its potential therapeutic applications, this compound can be a valuable tool in chemical biology. Chromone analogs have been utilized as scaffolds for the development of fluorescent probes due to their photochemical properties. nih.gov By incorporating environmentally sensitive fluorophores or reactive groups onto the chromanone core, researchers can create probes to visualize and study biological processes in living cells. For example, a derivative of this compound could be designed to bind to a specific protein of interest, with its fluorescence properties changing upon binding. This would allow for the real-time monitoring of protein localization, concentration, and activity within a cell, providing valuable insights into cellular function and disease mechanisms.

Development of Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for the elucidation of protein function and the validation of new drug targets. The development of a chemical probe based on the this compound scaffold could provide a valuable resource for studying biological systems where its core structure shows affinity.

The chromone scaffold, a close structural relative of chroman-4-one, has been successfully utilized in the creation of fluorescent probes. nih.gov This suggests that the chroman-4-one framework is also amenable to the necessary chemical modifications for probe development. To transform this compound into a chemical probe, a reporter group, such as a fluorophore or a biotin (B1667282) tag, would need to be appended to the core structure. Strategic functionalization would be key, with potential sites for linker attachment being the aromatic ring or the heterocyclic portion of the molecule, away from the groups presumed to be critical for target engagement. For instance, derivatization at less sterically hindered positions could allow for the introduction of a linker without abolishing biological activity.

The presence of the trifluoromethyl group can be particularly advantageous in the context of probe development. mdpi.com Its unique spectroscopic signature in ¹⁹F NMR could be exploited for direct detection and monitoring of the probe's interaction with its biological target, offering an alternative to traditional reporter tags. Furthermore, the electron-withdrawing nature of both the chloro and trifluoromethyl groups can influence the reactivity and electronic properties of the chroman-4-one system, which could be fine-tuned to enhance binding affinity and selectivity for its target protein. acs.org

Scaffold-Based Peptidomimetic Design

Peptides are crucial signaling molecules in a vast array of physiological processes, but their therapeutic use is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics are designed to mimic the three-dimensional structure and pharmacophoric elements of a peptide's bioactive conformation while possessing improved drug-like properties. nih.gov Heterocyclic scaffolds are frequently employed in peptidomimetic design to provide a rigid framework for the precise spatial arrangement of the necessary side-chain functionalities. nih.govnih.gov

The chroman-4-one and related chromone frameworks have been successfully used as scaffolds for the development of peptidomimetics, including mimetics of the peptide hormone somatostatin. gu.segu.se This precedent strongly supports the potential of this compound as a scaffold for similar applications. The rigid bicyclic structure of the chroman-4-one core can serve as a conformational constraint, locking the appended pharmacophoric groups into a biologically active orientation.

In a hypothetical design strategy, the key amino acid side chains of a target peptide would be mimicked by substituents attached to the this compound scaffold. Synthetic modifications could be explored at various positions, such as the 2, 3, and 7-positions, to append these side-chain mimics. The chloro and trifluoromethyl groups at positions 8 and 6, respectively, would serve to modulate the electronic properties and lipophilicity of the scaffold, potentially enhancing membrane permeability and metabolic stability. mdpi.commdpi.com The trifluoromethyl group, in particular, is a common substituent in medicinal chemistry known to improve these pharmacokinetic parameters. mdpi.com

Scaffold PositionPotential Modification for Peptidomimetic DesignRationale
Position 2Introduction of various alkyl or aryl groupsTo mimic hydrophobic amino acid side chains (e.g., Leu, Ile, Phe)
Position 3Functionalization with amino or carboxyl groupsTo mimic charged or polar amino acid side chains (e.g., Lys, Asp, Gln)
Position 7Alkoxy or other hydrogen-bonding groupsTo mimic polar amino acid side chains (e.g., Ser, Thr) and improve solubility

Integration of Advanced Computational Methodologies

The integration of computational methods into the drug discovery pipeline has become indispensable for accelerating the identification and optimization of new therapeutic agents. For a compound like this compound, these methodologies can be applied to explore its therapeutic potential systematically.

Application of Artificial Intelligence and Machine Learning in Molecular Design

For this compound, AI and ML could be employed in several ways. Initially, a virtual library of derivatives could be generated by computationally exploring a wide range of substituents at various positions on the chroman-4-one scaffold. ML-based quantitative structure-activity relationship (QSAR) models could then be trained on existing data for chroman-4-one derivatives to predict the biological activity of these new virtual compounds against various targets. nih.gov

Furthermore, generative AI models can be used for de novo design, creating entirely new molecules based on the this compound scaffold that are optimized for specific properties. preprints.orgarxiv.org For instance, a generative model could be tasked with designing analogs that are predicted to have high binding affinity for a particular protein target while also possessing a favorable ADMET profile. arxiv.org This dual-parameter optimization can significantly streamline the lead optimization process. preprints.orgfrontiersin.org

Compound IDModification on ScaffoldPredicted Target Affinity (IC50, nM)Predicted Solubility (logS)Predicted hERG Inhibition (pIC50)
Scaffold-0012-methyl150-3.54.2
Scaffold-0022-phenyl75-4.85.1
Scaffold-0033-amino520-2.94.5
Scaffold-0047-methoxy210-3.14.3

By leveraging these advanced computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby saving significant time and resources in the early stages of drug discovery. The continued development and application of these in silico methods will undoubtedly play a crucial role in uncovering the full therapeutic potential of novel chemical entities like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.